

An In-depth Technical Guide to the Chemical Properties of 2-Octenoic Acid

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Compound of Interest

Compound Name: 2-Octenoic acid

Cat. No.: B1171563

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Introduction

2-Octenoic acid ($C_8H_{14}O_2$) is an unsaturated medium-chain fatty acid with a double bond at the second carbon position. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common. This document provides a comprehensive overview of the chemical and physical properties of **2-octenoic acid**, along with its biological activities and relevant experimental methodologies.

Chemical and Physical Properties

The chemical and physical properties of **2-octenoic acid** are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	N/A
Molecular Weight	142.20 g/mol	N/A
Appearance	Colorless to light yellow liquid	[1]
Melting Point	5-6 °C	[2][3][4][5][6]
Boiling Point	154 °C at 22 mmHg; 139-141 °C at 13 mmHg	[3][4][5][6],[2]
Density	0.944 g/mL at 25 °C	[3][4][5][6]
Refractive Index (n _{20/D})	1.4588	[3][4][5][6]
Water Solubility	Approx. 1 g/L; slightly soluble	[7],[2]
logP (Octanol/Water)	2.208 - 2.9	[8],[2]
pKa	~5.25 (Predicted)	[8]

Spectroscopic Data

Spectroscopy Type	Key Features
¹ H NMR	Signals corresponding to the vinyl, alpha-carbonyl, and aliphatic protons.
¹³ C NMR	Resonances for the carboxylic acid carbon, olefinic carbons, and the aliphatic chain carbons.[2]
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns.[2]
Infrared (IR)	Characteristic absorptions for the O-H of the carboxylic acid, C=O stretching, and C=C stretching.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical properties of **2-octenoic acid**. Below are generalized protocols for key experiments.

Determination of Melting Point

The melting point of **2-octenoic acid** can be determined using a capillary melting point apparatus.^[9]

- **Sample Preparation:** A small amount of solid **2-octenoic acid** (frozen) is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.^[9]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.^[9]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.^[9]

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- **Sample Preparation:** A known concentration of **2-octenoic acid** is dissolved in a suitable solvent mixture (e.g., water-ethanol).
- **Titration Setup:** A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
- **Titration:** The titrant is added in small increments, and the pH is recorded after each addition.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.^[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the separation and identification of **2-octenoic acid** and its isomers.

- **Derivatization:** The carboxylic acid group is often derivatized (e.g., to a methyl ester) to improve volatility and chromatographic performance.[\[2\]](#)[\[8\]](#)
- **Injection:** A small volume of the derivatized sample is injected into the GC.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
- **Detection:** As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[\[2\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

- **Sample Preparation:** A small amount of **2-octenoic acid** is dissolved in a deuterated solvent (e.g., CDCl₃).[\[1\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
- **Spectral Analysis:** The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.[\[1\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

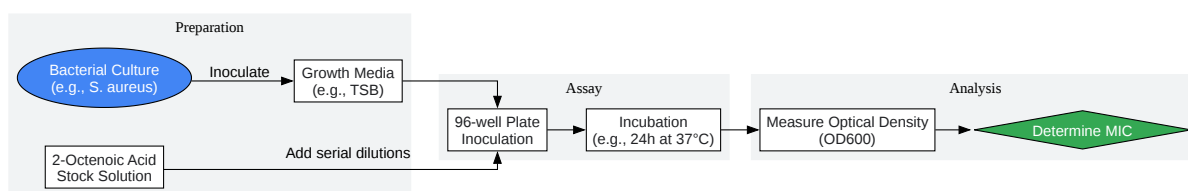
Biological Activity and Signaling Pathways

2-Octenoic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action often involves the disruption of cellular membranes.

Antimicrobial Activity

Medium-chain fatty acids like **2-octenoic acid** can insert into the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular

components, ultimately causing cell death.[14][15][16][17][18] They have also been shown to inhibit biofilm formation.[19][20][21]

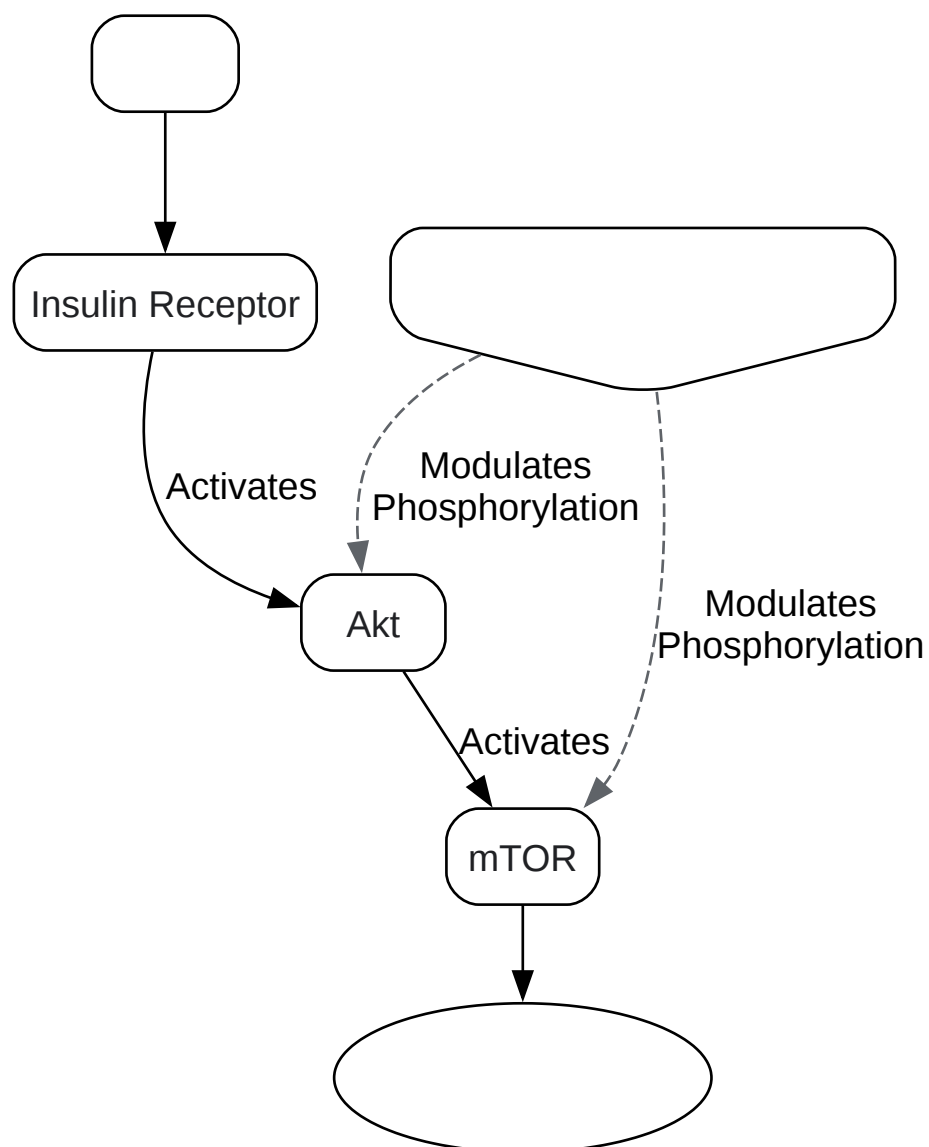


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Workflow for determining the Minimum Inhibitory Concentration (MIC) of **2-octenoic acid**.

Potential Role in Mammalian Cell Signaling

While direct signaling pathways for **2-octenoic acid** are not extensively characterized, related medium-chain fatty acids have been shown to influence key signaling cascades. For instance, octanoic acid can impact the insulin signaling pathway through the modulation of Akt and mTOR phosphorylation.[14] This suggests a potential for **2-octenoic acid** to interact with metabolic signaling pathways.



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